1-(1,4-Dioxan-2-yl)cyclopropanamine hydrochloride
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Overview
Description
1-(1,4-Dioxan-2-yl)cyclopropanamine hydrochloride is a chemical compound with a molecular formula of C7H14ClNO2 It is known for its unique structure, which includes a cyclopropane ring attached to a 1,4-dioxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Dioxan-2-yl)cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with 1,4-dioxane under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, followed by purification steps to isolate the desired product. The reaction conditions often require controlled temperatures and pressures to ensure the formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1,4-Dioxan-2-yl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use sodium borohydride in an alcoholic solvent. Substitution reactions often require the presence of a catalyst and controlled temperatures to proceed efficiently.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation may yield cyclopropanone derivatives, while reduction may produce cyclopropanol derivatives. Substitution reactions can result in a variety of substituted cyclopropanamine compounds.
Scientific Research Applications
1-(1,4-Dioxan-2-yl)cyclopropanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1,4-Dioxan-2-yl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use. Further research is needed to fully elucidate the molecular mechanisms underlying its effects.
Comparison with Similar Compounds
1-(1,4-Dioxan-2-yl)cyclopropanamine hydrochloride can be compared with other similar compounds, such as:
Cyclopropanamine derivatives: These compounds share the cyclopropane ring structure but differ in their substituents and functional groups.
1,4-Dioxane derivatives: These compounds contain the 1,4-dioxane moiety but vary in their attached groups and overall structure.
The uniqueness of this compound lies in its combination of the cyclopropane ring and 1,4-dioxane moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,4-dioxan-2-yl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-7(1-2-7)6-5-9-3-4-10-6;/h6H,1-5,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFNBGOTBWKEBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2COCCO2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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